![molecular formula C18H11NOS B2712053 Phenyl(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478260-43-4](/img/structure/B2712053.png)
Phenyl(thieno[2,3-b]quinolin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(thieno[2,3-b]quinolin-2-yl)methanone is a compound that has been synthesized and studied for its photophysical properties . It exhibits typical electronic spectra with inbuilt intramolecular charge transfer (ICT), confirming a donor–acceptor architecture . The compound fluoresces in the blue-orange region on excitation at their ICT maxima in various solvents and neat solid film .
Synthesis Analysis
The compound has been synthesized by cyclocondensation . An efficient, mild, and convenient protocol for the synthesis of aryl (thieno [2,3- b ]quinolin-2-yl)methanone derivatives from readily available starting materials via a sequential multi-component reaction has been developed . The products were obtained with excellent yield (85–95%) within short reaction times (25-30 min) in DMF at room temperature .Molecular Structure Analysis
The compound possesses relatively low lying LUMO (− 3.65 to − 3.98 eV) comparable to reported n-type/electron-transporting materials . The HOMO and LUMO energy levels were evaluated by DFT and TD-DFT calculations .Chemical Reactions Analysis
The compound exhibits typical electronic spectra with inbuilt intramolecular charge transfer (ICT), confirming a donor–acceptor architecture . This suggests that the compound may participate in reactions involving charge transfer.Physical and Chemical Properties Analysis
The compound exhibits good thermal stability as indicated by TGA analysis . It fluoresces in the blue-orange region on excitation at their ICT maxima in various solvents and neat solid film .科学的研究の応用
Spectroscopic Properties and Quantum Chemistry
Phenyl(thieno[2,3-b]quinolin-2-yl)methanone derivatives have been explored for their electronic absorption, excitation, and fluorescence properties in various solvents. A study by Al-Ansari (2016) focused on two such compounds, revealing dual fluorescence in non-polar and polar solvents and the role of intramolecular hydrogen bonding in stabilizing their structure. Quantum chemistry calculations supported these findings, highlighting the significance of these compounds in spectroscopic studies and potential applications in materials science (Al-Ansari, 2016).
Synthesis and Chemical Properties
The synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives has been a subject of interest. Alizadeh and Roosta (2018) developed an efficient protocol for synthesizing these compounds with excellent yield, providing valuable insights into their chemical properties. These findings are crucial for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Alizadeh & Roosta, 2018).
Microwave-Assisted Synthesis
Another study by Nandeshwarappa et al. (2005) presented an efficient microwave-assisted method for synthesizing substituted thieno[2,3-b]quinolines. This solvent-free approach offers a novel way of producing these compounds, potentially enhancing their synthesis process for industrial applications (Nandeshwarappa et al., 2005).
Conformational Analysis
The conformational analysis of related compounds has been explored to understand their molecular structures better. Karkhut et al. (2014) synthesized a compound similar in structure and isolated its stable forms, performing calculations to establish their structures. This research aids in understanding the molecular behavior of such compounds, which is crucial in designing drugs and advanced materials (Karkhut et al., 2014).
Copolymer Synthesis
In the field of polymer science, Turac et al. (2011) investigated the electrochemical copolymerizations of derivatives, including this compound. This research contributes to the development of new conducting polymers, which have applications in electronics and materials engineering (Turac et al., 2011).
特性
IUPAC Name |
phenyl(thieno[2,3-b]quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NOS/c20-17(12-6-2-1-3-7-12)16-11-14-10-13-8-4-5-9-15(13)19-18(14)21-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWDPUIMIOITGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
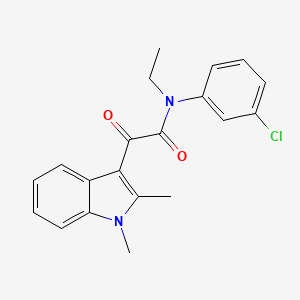

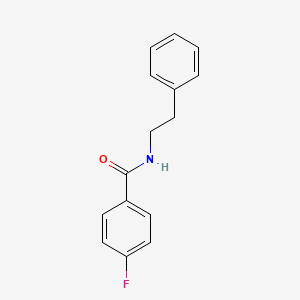
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2711976.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2711978.png)
![(2Z)-8-methoxy-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2711980.png)
![6-Methyl-3-oxa-6-aza-bicyclo[3.1.0]hexane](/img/structure/B2711981.png)
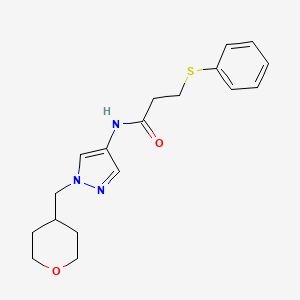
![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2711984.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2711985.png)
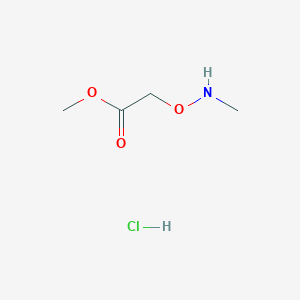
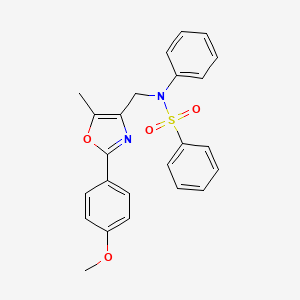
![4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2711989.png)

